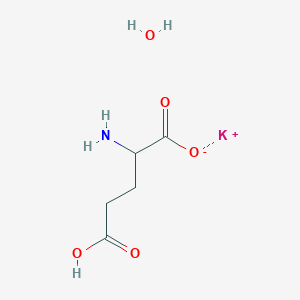
Potassium glutamate(1-) hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium glutamate(1-) hydrate, also known as potassium L-glutamate monohydrate, is a compound with the chemical formula C5H8KNO4·H2O. It is the potassium salt of glutamic acid, an amino acid that plays a crucial role in various biological processes. Potassium glutamate is commonly used in the food industry as a flavor enhancer and in scientific research due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium glutamate can be synthesized through various methods. One common method involves the reaction of glutamic acid with potassium hydroxide in an aqueous solution. The reaction is typically carried out at room temperature, and the resulting solution is then evaporated to obtain potassium glutamate crystals.
Industrial Production Methods
In industrial settings, potassium glutamate is often produced using electrodialysis metathesis (EDM). This method involves the use of low-cost sodium glutamate and potassium sulfate as starting materials. The process is carried out under controlled conditions, with an operating voltage of around 15 V. The purity of the resulting potassium glutamate can reach up to 98.92% .
Chemical Reactions Analysis
Types of Reactions
Potassium glutamate undergoes various chemical reactions, including:
Oxidation: Potassium glutamate can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions involving potassium glutamate typically result in the formation of glutamic acid or its derivatives.
Substitution: Potassium glutamate can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with potassium glutamate include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are usually carried out in aqueous solutions at varying temperatures and pH levels.
Major Products Formed
The major products formed from reactions involving potassium glutamate depend on the specific reaction conditions. For example, oxidation reactions may yield different carboxylic acids, while reduction reactions typically produce glutamic acid.
Scientific Research Applications
Potassium glutamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Potassium glutamate is used in studies involving neurotransmitter transport and cellular metabolism.
Medicine: Research on potassium glutamate includes its potential therapeutic effects in treating neurological disorders and its role in cellular signaling pathways.
Industry: In the food industry, potassium glutamate is used as a flavor enhancer due to its ability to enhance the umami taste.
Mechanism of Action
The mechanism of action of potassium glutamate involves its interaction with glutamate receptors and transporters in the body. Glutamate transporters, such as excitatory amino acid transporters (EAATs), play a crucial role in the uptake and release of glutamate in neuronal cells. Potassium ions are essential for the proper functioning of these transporters, facilitating the relocation of the glutamate binding site and the release of glutamate .
Comparison with Similar Compounds
Similar Compounds
Sodium glutamate: Similar to potassium glutamate, sodium glutamate is the sodium salt of glutamic acid and is widely used as a flavor enhancer.
Calcium glutamate: This compound is the calcium salt of glutamic acid and has similar applications in the food industry and scientific research.
Magnesium glutamate: The magnesium salt of glutamic acid, used in various industrial and research applications.
Uniqueness
Potassium glutamate is unique due to its specific interactions with potassium ions, which play a crucial role in various biological processes. Unlike sodium glutamate, potassium glutamate is often preferred in research involving potassium-dependent transporters and receptors .
Properties
Molecular Formula |
C5H10KNO5 |
|---|---|
Molecular Weight |
203.23 g/mol |
IUPAC Name |
potassium;2-amino-5-hydroxy-5-oxopentanoate;hydrate |
InChI |
InChI=1S/C5H9NO4.K.H2O/c6-3(5(9)10)1-2-4(7)8;;/h3H,1-2,6H2,(H,7,8)(H,9,10);;1H2/q;+1;/p-1 |
InChI Key |
XIBUKSQTWSKJMQ-UHFFFAOYSA-M |
Canonical SMILES |
C(CC(=O)O)C(C(=O)[O-])N.O.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















